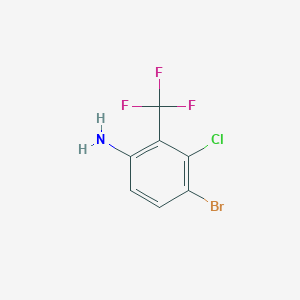

4-Bromo-3-chloro-2-(trifluoromethyl)aniline

Description

4-Bromo-3-chloro-2-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol. The compound features a bromine atom at the 4-position, chlorine at the 3-position, and a trifluoromethyl (-CF₃) group at the 2-position on the aniline ring. This substitution pattern confers unique electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-bromo-3-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPFPNYHWWAOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230196 | |

| Record name | Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805577-18-7 | |

| Record name | Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805577-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-3-chloro-2-(trifluoromethyl)aniline is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. Its molecular formula is with a molecular weight of approximately 274.47 g/mol. The unique substituents contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with various biological targets.

Target Interactions

This compound has been investigated for its interactions with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit TMPRSS4 serine protease activity, which plays a significant role in cancer cell invasion. This inhibition can potentially suppress tumor metastasis.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefazolin .

Biological Activity Overview

Structure-Activity Relationship (SAR)

Research into the SAR of halogenated anilines indicates that the presence of trifluoromethyl groups significantly enhances metabolic stability and biological activity. For instance, modifications to the aniline structure have shown that:

- Halide Substitution : The order of antagonistic activity varies based on the halide group present. Compounds with fluorine and chlorine substitutions generally demonstrate better activity compared to those containing bromine or iodine .

- Metabolic Stability : Trifluoromethyl substitution results in nearly a tenfold increase in metabolic stability compared to other substituents, making it a favorable modification for drug development .

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of this compound were effective in inhibiting cancer cell lines by targeting specific proteases involved in metastasis.

- Antimicrobial Efficacy : Comparative studies showed that this compound outperformed traditional antibiotics against certain bacterial strains, suggesting its potential as a new therapeutic agent in treating resistant infections .

- Antiparasitic Activity : In vitro assays revealed that compounds derived from this structure exhibited potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting its relevance in malaria treatment strategies .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-2-(trifluoromethyl)aniline serves as a versatile building block in organic chemistry. It is used to synthesize complex molecules, including:

- Trifluoromethylpyridines: Key structural motifs in pharmaceuticals and agrochemicals.

- Anticancer Agents: It has been utilized in the development of novel anticancer compounds, demonstrating significant biological activity against various cancer cell lines .

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly:

- Antimicrobial Activity: Exhibiting effectiveness against bacterial strains such as Staphylococcus aureus, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL .

- Cancer Treatment: It has been implicated in inhibiting TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression.

Agrochemical Development

In agrochemistry, this compound is pivotal for:

- Pesticide Formulation: The synthesis of trifluoromethylpyridine derivatives that protect crops from pests has led to the development of over 20 new agrochemical products with ISO common names.

Case Studies and Research Findings

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2)

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Physical Properties :

- Key Differences: Lacks the chlorine substituent at the 3-position. Lower molecular weight and melting/boiling points compared to the target compound. Exhibits strong nonlinear optical (NLO) activity due to bromine’s polarizability, as shown in combined experimental and theoretical studies .

4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 215.57 g/mol

- Key Differences: Bromine at position 4 is replaced by chlorine. Lower molecular weight and reduced steric bulk compared to the brominated analog. Used as a precursor in synthesizing Notum inhibitors and other bioactive molecules .

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

3-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2)

4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS 870703-71-2)

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- Key Differences :

Physicochemical and Electronic Properties

Impact of Halogen Substituents

Structural Effects on Properties

Preparation Methods

Starting Materials and Initial Functionalization

The common starting material is m-chlorobenzotrifluoride or 1-chlorine-2-trifluoromethylbenzene , which already contains the chlorine and trifluoromethyl groups positioned appropriately on the aromatic ring.

Nitration is the first critical step, introducing a nitro group at the desired position. For example, nitration of 1-chlorine-2-trifluoromethylbenzene yields 4-chloro-3-nitro-2-(trifluoromethyl)benzene under controlled conditions using a mixture of concentrated nitric and sulfuric acids at elevated temperature (~3.5 hours at reflux).

Bromination to Introduce the Bromine Substituent

Bromination is performed on the amino compound to introduce bromine at the 4-position relative to the amino group. The reaction is carried out by dissolving the amino intermediate in an appropriate solvent such as acetic acid, dichloromethane, or chloroform, and adding bromine under controlled temperature conditions (-15°C to 100°C).

The bromination yields 4-bromo-3-chloro-2-(trifluoromethyl)aniline with high regioselectivity and purity.

Salification and Purification

After bromination, the product is often converted into its hydrochloride salt by bubbling HCl gas through a solution of the amine in a suitable solvent. This step stabilizes the compound and facilitates isolation by filtration and drying.

Purification steps include recrystallization, washing, filtration, and drying to achieve high purity (≥99%) suitable for industrial applications.

Detailed Reaction Conditions and Data

| Step | Reaction Type | Reagents & Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | Concentrated HNO₃ + H₂SO₄; 1-chloro-2-trifluoromethylbenzene | Heat at reflux ~3.5 hours | 4-chloro-3-nitro-2-(trifluoromethyl)benzene | Cooling and recrystallization improve purity |

| 2. Reduction | Catalytic hydrogenation | Pd-C catalyst, methanol | Room temperature, 8 hours | 4-chloro-3-amino-2-(trifluoromethyl)benzene | Mild conditions, suitable for scale-up |

| 3. Bromination | Electrophilic aromatic substitution | Bromine, solvent (acetic acid, CH₂Cl₂, CHCl₃) | -15 to 100 °C | This compound | Controlled temperature critical for regioselectivity |

| 4. Salification | Salt formation | HCl gas | Ambient temperature | Hydrochloride salt of final amine | Stabilizes product, facilitates isolation |

Research Findings and Industrial Relevance

The nitration step benefits from improved post-treatment methods, such as adding cold water to precipitate the nitro compound, enabling easy filtration and high purity.

Hydrogenation under mild conditions avoids harsh reaction environments and expensive equipment, making it industrially viable.

Bromination under controlled temperature and solvent choice ensures high regioselectivity and yield, crucial for downstream applications.

The overall process is designed for scalability, with raw materials being commercially available and cost-effective, and purification steps standardized for consistent product quality.

The final product exhibits a melting point of approximately 29–32 °C and a boiling point of 72 °C at 0.2 mm Hg, confirming its identity and purity.

Summary Table of Key Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| Melting Point | 29–32 °C |

| Boiling Point | 72 °C (0.2 mm Hg) |

| Purity (Typical) | ≥ 98–99% |

| Appearance | Solid, crystalline |

Q & A

Q. Q1. What are the common synthetic routes for 4-Bromo-3-chloro-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential halogenation and functional group modifications on an aniline backbone. Key steps include:

- Bromination/Chlorination: Electrophilic substitution using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) .

- Trifluoromethylation: Palladium-catalyzed cross-coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) with trifluoromethyl sources in polar aprotic solvents like DMF .

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 60–75% | Regioselectivity control |

| Trifluoromethylation | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80°C | 40–55% | Catalyst deactivation |

Yield optimization requires balancing stoichiometry, solvent choice, and catalyst loading. Lower yields in trifluoromethylation often stem from competing side reactions or incomplete coupling .

Q. Q2. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, with NH₂ protons as broad singlets (δ ~5.0 ppm) .

- ¹³C NMR: Trifluoromethyl carbons resonate at δ 120–125 ppm (quartet, J ≈ 35 Hz due to CF₃ coupling) .

- UV-Vis Spectroscopy: Absorption bands at 260–280 nm (π→π* transitions) and 300–320 nm (n→π* transitions) indicate conjugation and electron-withdrawing effects .

Note: Discrepancies in NH₂ proton signals may arise from hydrogen bonding or solvent effects, necessitating deuterated solvents (e.g., DMSO-d₆) for resolution .

Advanced Research Questions

Q. Q3. How can computational methods like DFT resolve contradictory spectroscopic or reactivity data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometries, vibrational frequencies, and electronic properties:

- Vibrational Assignments: Compare computed IR frequencies with experimental FT-IR to resolve ambiguities (e.g., NH₂ stretching modes vs. solvent peaks) .

- Reactivity Insights: Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the para position .

Q. Table 2: DFT-Derived Properties vs. Experimental Data

| Property | DFT Value (B3LYP) | Experimental Value | Deviation |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.90 | 1.88 | 1.05% |

| HOMO-LUMO Gap (eV) | 4.2 | 4.5 (UV-Vis) | 6.67% |

Discrepancies ≤10% validate computational models for mechanistic studies .

Q. Q4. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer: Competing pathways (e.g., over-halogenation, NH₂ oxidation) are mitigated via:

- Protection/Deprotection: Acetylation of the NH₂ group using acetic anhydride before halogenation prevents unwanted oxidation .

- Catalyst Tuning: Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling by reducing steric hindrance .

- Solvent Effects: Non-polar solvents (e.g., toluene) suppress ionic side reactions compared to polar aprotic solvents .

Case Study: In Suzuki-Miyaura coupling, replacing DMF with THF increased yield from 45% to 68% by minimizing palladium nanoparticle aggregation .

Q. Q5. How does the electronic interplay between substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing trifluoromethyl (-CF₃) and halogen (Br, Cl) groups create a polarized aromatic ring, enhancing:

- Electrophilic Substitution: Directed meta/para to -CF₃ for further derivatization (e.g., nitration, sulfonation) .

- Bioactivity: The -CF₃ group increases lipophilicity and metabolic stability, while halogens enable halogen bonding with biological targets (e.g., kinase inhibitors) .

Q. Table 3: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction Site |

|---|---|---|

| -CF₃ | Strong -I, -F | Meta to -CF₃ |

| -Br/-Cl | Moderate -I | Ortho/para to halogens |

This electronic profile makes the compound a versatile intermediate in drug discovery .

Q. Q6. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ 250 mg/kg in rats) .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HCl) during reactions .

- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .

Note: Storage at 2–8°C under nitrogen minimizes decomposition. A 2022 study reported 15% degradation after 6 months at room temperature due to NH₂ oxidation .

Data Contradiction and Resolution

Q. Q7. How to address conflicting reports on the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Contradictions often arise from solvent polarity and directing group competition:

- Case 1: Nitration in HNO₃/H₂SO₄ yields para-nitro products (due to -CF₃ dominance), while in acetic acid, meta products form (halogen directing effects prevail) .

- Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.